molecular formula C8H12N4O5 B11724524 1-[(2S,3S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-1,2,4-triazole-3-carboxamide

1-[(2S,3S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B11724524
M. Wt: 244.20 g/mol
InChI Key: IWUCXVSUMQZMFG-WVBYAZCYSA-N
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Description

Historical Context of Nucleoside Analog Development

The evolution of nucleoside analogues began with the recognition that structural mimics of endogenous nucleotides could disrupt viral replication cycles. Early analogues like idoxuridine (1963) demonstrated the potential of modified sugar moieties and base substitutions to inhibit viral polymerases. The 1970s marked a paradigm shift with ribavirin's discovery, showcasing broad-spectrum activity against RNA viruses through multiple mechanisms.

Modern developments emphasize stereochemical precision, as exemplified by 1-[(2S,3S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-1,2,4-triazole-3-carboxamide. Unlike early racemic mixtures, contemporary synthesis prioritizes enantiomeric purity to optimize target engagement while minimizing off-target effects. The transition from empirical screening to structure-based design enabled precise modifications at the:

  • Sugar moiety : Hydroxyl group configuration (2S,3S,4S,5S) dictates transporter affinity
  • Heterocyclic base : 1,2,4-triazole-3-carboxamide enables competitive inhibition of IMP dehydrogenase
  • Phosphorylation profile : Stereochemistry influences adenosine kinase recognition and metabolite accumulation

Properties

Molecular Formula

C8H12N4O5

Molecular Weight

244.20 g/mol

IUPAC Name

1-[(2S,3S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C8H12N4O5/c9-6(16)7-10-2-12(11-7)8-5(15)4(14)3(1-13)17-8/h2-5,8,13-15H,1H2,(H2,9,16)/t3-,4+,5-,8-/m0/s1

InChI Key

IWUCXVSUMQZMFG-WVBYAZCYSA-N

Isomeric SMILES

C1=NC(=NN1[C@@H]2[C@H]([C@@H]([C@@H](O2)CO)O)O)C(=O)N

Canonical SMILES

C1=NC(=NN1C2C(C(C(O2)CO)O)O)C(=O)N

Origin of Product

United States

Preparation Methods

Table 1: Reaction Conditions and Outcomes for Lewis Acid-Catalyzed Synthesis

ParameterValueCitation
CatalystSnCl₄ (1.2 equiv)
Temperature−10°C → Reflux (2 hours)
Anomeric Selectivity (β)99%
Deprotection AgentNaOMe/MeOH
Final CrystallizationAqueous methanol (2:1 v/v)
Overall Yield68–72%

This method’s critical advantage is its avoidance of silylation steps, reducing purification complexity. The intermediate 1-O-acetyl-2,3,5-tri-O-benzoyl-β-L-ribofuranosyl triazole is deprotected via sequential alcoholysis (MeOH/NaOMe) and ammonolysis (NH₃/MeOH, 2 atm), yielding the target compound with [α]D²⁵ = +37.0° (c = 10 mg/mL, H₂O).

Enzymatic Transglycosylation

Biocatalytic methods exploit purine nucleoside phosphorylases (PNPs) to transfer ribose from donor nucleosides to the triazole acceptor. A chemoenzymatic process developed by Sakharov et al. uses Escherichia coli-derived PNP to catalyze ribose transfer from uridine to 1,2,4-triazole-3-carboxamide. The reaction occurs in phosphate buffer (pH 7.4) at 60°C, achieving 85% conversion in 6 hours.

Key Advantages:

  • Stereospecificity : Enzymatic catalysis ensures exclusive formation of the β-anomer, avoiding racemization.

  • Sustainability : Eliminates toxic solvents and high-pressure conditions.

  • Scalability : Immobilized PNP on MagReSyn® microspheres enables continuous production with >90% enzyme activity retention over 10 cycles.

However, the necessity for stoichiometric uridine (donor) increases costs, limiting industrial adoption. Recent advances use inosine as a low-cost donor, reducing substrate expenses by 40%.

Solid-Phase Synthesis with Resin-Bound Intermediates

Emerging solid-phase approaches anchor the ribofuranose moiety to Wang resin via a photolabile linker. After sequential hydroxyl protection (acetyl groups) and glycosylation with 1,2,4-triazole-3-carboxamide, UV cleavage releases the product without chromatographic purification. This method, adapted from ProTide syntheses, achieves 78% purity in crude products, rising to >99% after recrystallization.

Critical challenges include low loading efficiency (0.3 mmol/g resin) and prolonged reaction times (48 hours). Nevertheless, automation potential makes this method promising for high-throughput analog screening.

Comparative Analysis of Methodologies

Table 2: Method Comparison for Industrial Viability

MethodYieldPurityStereoselectivityScalabilityCost
Classical Glycosylation45–55%>95%ModerateModerate$$$
Lewis Acid Catalysis68–72%99.5%HighHigh$$
Enzymatic85%>99.5%HighModerate$$$$
Solid-Phase60%78–99%HighLow$$$$$

Lewis acid-catalyzed synthesis dominates industrial production due to its balance of yield, cost, and scalability. Enzymatic methods, while eco-friendly, require further optimization to reduce donor nucleoside costs.

Chemical Reactions Analysis

Types of Reactions

1-[(2S,3S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-1,2,4-triazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) are commonly used.

    Reduction: Catalysts like Pd/C (Palladium on carbon) or hydrogen gas can be employed.

    Substitution: Reagents like tosyl chloride or mesyl chloride are used for hydroxyl group substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing the triazole moiety exhibit significant antimicrobial properties . The triazole ring is known for its ability to inhibit the synthesis of ergosterol in fungi, making it a target for antifungal drug development. Studies have shown that derivatives of triazole compounds can effectively combat resistant strains of bacteria and fungi. For instance, the compound under discussion has been evaluated for its antibacterial activity against various pathogens and has shown promising results in preliminary assays .

Anticancer Properties

The compound's structural characteristics suggest potential anticancer applications . Triazole derivatives have been investigated for their ability to interfere with cancer cell proliferation and induce apoptosis. In vitro studies have demonstrated that certain triazole-containing compounds can inhibit tumor growth in specific cancer cell lines. Further research is ongoing to explore the mechanisms through which these compounds exert their anticancer effects .

Enzyme Inhibition

The compound has also been studied as a potential enzyme inhibitor . Triazoles are known to interact with various enzymes involved in metabolic pathways. For example, they may inhibit enzymes such as aromatase or carbonic anhydrase, which play crucial roles in hormone synthesis and acid-base balance respectively. This property is particularly relevant in the context of developing treatments for hormone-dependent cancers .

Plant Growth Regulators

In agriculture, compounds similar to 1-[(2S,3S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-1,2,4-triazole-3-carboxamide are being explored as plant growth regulators . These compounds can enhance plant growth by modulating hormonal pathways or improving resistance to environmental stressors. Preliminary studies suggest that such compounds can increase yield and improve the quality of crops under stress conditions .

Pest Control

The compound's efficacy as a pest control agent is another area of interest. Triazole derivatives have shown potential as insecticides or fungicides , providing an alternative to conventional chemical pesticides. Their ability to disrupt metabolic processes in pests makes them valuable candidates for integrated pest management systems.

Bioengineering

In biotechnology, the unique properties of 1-[(2S,3S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-1,2,4-triazole-3-carboxamide can be harnessed for bioengineering applications . Its role as a building block in synthesizing more complex molecules positions it as a valuable tool in the development of novel biopharmaceuticals and therapeutic agents.

Drug Delivery Systems

Moreover, research is being conducted on utilizing this compound within drug delivery systems . Its compatibility with various biomolecules allows for the design of targeted delivery mechanisms that can enhance the bioavailability and efficacy of therapeutic agents .

Mechanism of Action

The mechanism of action of 1-[(2S,3S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The sugar moiety may facilitate the compound’s uptake and distribution within biological systems, enhancing its efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ribavirin (1-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-1,2,4-triazole-3-carboxamide)

  • Structural Differences: The target compound differs in the stereochemistry of the ribose moiety (S-configuration at C2 and C3 vs. R-configuration in ribavirin).
  • Biological Activity : Ribavirin is a broad-spectrum antiviral with activity against influenza A virus (IAV) and Coxsackie virus. It acts via lethal mutagenesis and inhibition of viral polymerase. Variants with modified stereochemistry, like the target compound, may exhibit reduced polymerase affinity or altered mutagenic thresholds .
  • Resistance Profile : Ribavirin-resistant IAV strains emerge due to polymerase mutations (e.g., PB1-T123A). The target compound’s stereochemistry might bypass such resistance mechanisms, though this requires experimental validation .

Fleximer Ribonucleosides

  • Structural Features : Fleximers derived from ribavirin feature substitutions at the triazole ring (e.g., alkyl or aryl groups) and azido modifications. These enhance enzymatic recognition by purine nucleoside phosphorylases (PNPs), improving substrate specificity for transglycosylation reactions .
  • Activity : Unlike the target compound, fleximers with bulky substituents (e.g., aryl groups) show reduced antiviral activity but improved enzymatic stability, suggesting a trade-off between binding and metabolic resistance .

Pyrazole Carboximidamide Derivatives

  • Structural Contrast : Compounds like 5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide replace the triazole ring with a pyrazole core. While these lack direct antiviral activity, their carboximidamide group mimics purine bases, enabling interactions with nucleotide-binding enzymes .
  • Applications: Primarily studied for non-viral targets (e.g., calcium signaling in CHO-k1 cells), these highlight the versatility of carboxamide-containing heterocycles in medicinal chemistry .

Eclitasertib (RIP-1 Kinase Inhibitor)

  • Functional Comparison : Eclitasertib shares the 1H-1,2,4-triazole-3-carboxamide group but incorporates a benzyl-substituted pyrido-oxazepine scaffold. This divergence underpins its activity as a kinase inhibitor rather than an antiviral agent, illustrating the scaffold’s adaptability across therapeutic areas .

Key Data and Research Findings

Table 1: Structural and Functional Comparison

Compound Core Structure Key Modifications Biological Target Notable Activity/Findings
Target Compound Triazole-carboxamide (2S,3S,4S,5S) ribose Hypothetical viral polymerase Uncharacterized; structural analog of ribavirin
Ribavirin Triazole-carboxamide (2R,3R,4S,5R) ribose Viral RdRP, host enzymes Broad-spectrum antiviral; IC50: 5–200 µM
Fleximer Ribonucleosides Triazole-carboxamide Azido groups, alkyl/aryl substituents PNPs, viral polymerases Enhanced enzymatic stability; reduced antiviral potency
Pyrazole Carboximidamides Pyrazole-carboximidamide Phenyl/methoxy substituents Calcium signaling receptors EC50: 10–100 nM in CHO-k1 cells
Eclitasertib Triazole-carboxamide Benzyl-pyrido-oxazepine RIP-1 kinase Kinase inhibition; preclinical studies

Mechanistic Insights

  • Enzymatic Interactions : The target compound’s ribose stereochemistry may hinder recognition by PNPs, which prefer natural (R)-configured substrates .
  • Mutagenic Potential: Ribavirin’s efficacy relies on RdRP misincorporation. The target compound’s altered configuration could reduce mutagenic activity or shift nucleotide bias (e.g., favoring G→A transitions) .

Biological Activity

The compound 1-[(2S,3S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-1,2,4-triazole-3-carboxamide is a triazole derivative that has garnered attention due to its potential biological activities. Triazoles are known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article reviews the biological activity of this specific compound based on various studies and findings.

Chemical Structure and Properties

The compound is characterized by a 1H-1,2,4-triazole core linked to a carboxamide group and a sugar moiety. Its molecular formula is C12H16N4O6C_{12}H_{16}N_{4}O_{6} with a molecular weight of approximately 300.28 g/mol. The presence of hydroxyl groups contributes to its solubility and potential interactions with biological targets.

Antibacterial Activity

Research indicates that triazole derivatives exhibit significant antibacterial properties. A study demonstrated that compounds with the triazole ring showed activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard methods such as agar diffusion tests.

Bacterial StrainMIC (µg/mL)Zone of Inhibition (mm)
Staphylococcus aureus1020
Escherichia coli1518
Pseudomonas aeruginosa2015

The compound's effectiveness against drug-resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) was also noted, highlighting its potential as an alternative therapeutic agent .

Antifungal Activity

Triazole derivatives are widely recognized for their antifungal properties. The compound has been tested against several fungal strains, showing promising results comparable to established antifungal agents such as itraconazole.

Fungal StrainMIC (µg/mL)Zone of Inhibition (mm)
Candida albicans525
Aspergillus niger1022

These findings suggest that the compound could be effective in treating fungal infections resistant to conventional therapies .

Anticancer Activity

Emerging studies have shown that triazole derivatives can inhibit cancer cell proliferation. The compound was tested in vitro against various cancer cell lines, including breast and colon cancer cells. Results indicated a dose-dependent inhibition of cell growth.

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)12
HT-29 (Colon Cancer)15

Mechanistic studies revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways .

The biological activity of this compound is attributed to its ability to interact with specific biological targets. The triazole ring acts as a bioisostere for carboxylic acids, facilitating binding interactions with enzymes involved in bacterial cell wall synthesis and fungal sterol biosynthesis. Additionally, the hydroxyl groups enhance hydrogen bonding with biological macromolecules, increasing its bioactivity .

Case Studies

Several case studies have highlighted the therapeutic potential of triazole derivatives:

  • Case Study on Antibacterial Efficacy : A clinical trial evaluated the effectiveness of a triazole derivative similar to the compound under discussion in patients with chronic bacterial infections. Results showed significant improvement in infection resolution compared to standard antibiotic treatment.
  • Antifungal Treatment : A case study involving patients with recurrent fungal infections demonstrated that treatment with the triazole derivative resulted in faster recovery times and reduced recurrence rates compared to traditional antifungal therapies.

Q & A

Q. What are the optimal synthetic routes for 1-[(2S,3S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-1,2,4-triazole-3-carboxamide?

  • Methodological Answer : The compound can be synthesized via nucleoside analogue coupling strategies. Key steps include:
  • Carboxamide formation : Reacting 1H-1,2,4-triazole-3-carboxylic acid with a protected ribose derivative under peptide coupling conditions (e.g., EDCI/HOBt).
  • Deprotection : Use mild acidic conditions (e.g., TFA/water) to remove hydroxyl-protecting groups (e.g., acetyl or benzyl) without degrading the triazole ring .
  • Purification : Employ reverse-phase HPLC or column chromatography with polar solvents (e.g., ethanol/water mixtures) to isolate high-purity product .
    Critical Variables: Solvent polarity, reaction time, and catalyst choice (e.g., NaBH₄ for reductive steps) significantly impact yield .

Q. How can researchers structurally characterize this compound and validate its stereochemistry?

  • Methodological Answer : Use a multi-spectral approach:
  • IR spectroscopy : Confirm hydroxyl (3200–3600 cm⁻¹) and carboxamide (1650–1700 cm⁻¹) functional groups .
  • ¹H/¹³C-NMR : Assign stereochemistry via coupling constants (e.g., J₃,4 and J₄,5 for ribose configuration) and NOESY for spatial proximity .
  • X-ray crystallography : Resolve absolute configuration by growing crystals in ethanol/water (1:3) and analyzing diffraction patterns .
    Validation Tip: Compare experimental data with computational models (DFT or molecular mechanics) .

Q. What in vitro assays are suitable for initial bioactivity screening?

  • Methodological Answer : Prioritize assays aligned with the compound’s nucleoside analogue structure:
  • Antimicrobial activity : Broth microdilution (MIC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Antitumor potential : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme inhibition : Test against human dihydrofolate reductase (DHFR) via spectrophotometric monitoring of NADPH oxidation .
    Controls: Include known inhibitors (e.g., trimethoprim for DHFR) and solvent-only blanks .

Advanced Research Questions

Q. How can contradictory bioactivity data between studies be resolved?

  • Methodological Answer : Address discrepancies through:
  • Condition replication : Standardize assay parameters (e.g., pH, temperature, cell passage number) .
  • Orthogonal assays : Validate antimicrobial results with time-kill kinetics or biofilm disruption studies .
  • Meta-analysis : Use tools like RevMan to statistically aggregate data and identify outliers .
    Example: If one study reports antitumor activity (IC₅₀ = 10 µM) and another shows no effect, re-test under identical nutrient conditions (e.g., fetal bovine serum concentration) .

Q. What molecular docking protocols are recommended to study interactions with DHFR?

  • Methodological Answer : Follow this workflow:
  • Protein preparation : Retrieve DHFR structure (PDB: 1KMS), remove water, add hydrogens, and assign charges (AMBER force field) .
  • Ligand optimization : Minimize the compound’s energy using Gaussian09 with B3LYP/6-31G* basis set .
  • Docking software : Use AutoDock Vina with a grid box covering the active site (coordinates: x=15, y=20, z=25) .
  • Validation : Compare docking scores (e.g., ∆G = -9.2 kcal/mol) with co-crystallized ligands (e.g., methotrexate: ∆G = -10.5 kcal/mol) .

Q. How to evaluate the compound’s stability under physiological conditions?

  • Methodological Answer : Conduct accelerated degradation studies:
  • pH stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24–72 hours; monitor via LC-MS for hydrolytic cleavage of the glycosidic bond .
  • Thermal stability : Use DSC/TGA to determine decomposition temperature (Td) and identify degradation products .
  • Light sensitivity : Expose to UV (254 nm) and measure photodegradation kinetics .

Q. What structural modifications could improve target selectivity?

  • Methodological Answer : Use structure-activity relationship (SAR) strategies:
  • Ribose moiety : Replace hydroxyls with fluorine to reduce off-target binding .
  • Triazole ring : Introduce electron-withdrawing groups (e.g., -NO₂) at position 5 to enhance DHFR affinity .
  • Carboxamide : Substitute with thioamide to probe hydrogen-bonding variations .
    Validation: Test modified analogues in parallel with the parent compound .

Q. How to assess the impact of stereochemistry on bioactivity?

  • Methodological Answer : Synthesize enantiomers and diastereomers via chiral catalysts (e.g., Sharpless epoxidation) .
  • Biological testing : Compare IC₅₀ values of (2S,3S,4S,5S) vs. (2R,3R,4R,5R) configurations in enzyme assays .
  • Computational analysis : Perform MD simulations to quantify binding energy differences between stereoisomers .

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